2-Butenedioic acid-d2

Quantitative Metabolomics LC-MS/MS Internal Standard

Quantifying endogenous fumarate in biological matrices is hindered by ion suppression. 2-Butenedioic acid-d2 (fumaric acid-2,3-d2) provides a +2 Da mass shift at ≥98 atom % D purity for accurate isotope-dilution mass spectrometry. • SIL-IS for validated LC-MS/MS fumarate quantification in plasma, urine, cell lysates • TCA cycle tracer with minimal H/D exchange for reliable malate/aspartate isotopologue analysis • Orthogonal qNMR quantification with distinct, interference-free signal White to off-white solid; store at RT; ambient shipping.

Molecular Formula C4H4O4
Molecular Weight 118.08 g/mol
Cat. No. B14116930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butenedioic acid-d2
Molecular FormulaC4H4O4
Molecular Weight118.08 g/mol
Structural Identifiers
SMILESC(=CC(=O)O)C(=O)O
InChIInChI=1S/C4H4O4/c5-3(6)1-2-4(7)8/h1-2H,(H,5,6)(H,7,8)/i1D,2D
InChIKeyVZCYOOQTPOCHFL-QDNHWIQGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Butenedioic Acid-d2 Overview


2-Butenedioic acid-d2 (also known as fumaric acid-2,3-d2) is the dideuterated isotopologue of fumaric acid, a key intermediate in the tricarboxylic acid (TCA) cycle. In this labeled form, two hydrogen atoms on the alkene carbons are replaced with deuterium, resulting in a molecular formula of C4H2D2O4 and a nominal mass shift of +2 Da . It is primarily employed as a stable isotope-labeled internal standard (SIL-IS) in quantitative liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) assays, and as a tracer in metabolic flux studies to investigate central carbon metabolism .

Why Analogs Fail to Replace 2-Butenedioic Acid-d2


Unlabeled fumaric acid and structural isomers like maleic acid cannot be directly interchanged with 2-Butenedioic acid-d2 in quantitative mass spectrometry or isotopic tracing applications. The foundational requirement for a valid internal standard in isotope dilution mass spectrometry (IDMS) is that it must be chemically identical to the analyte but possess a distinct, resolvable mass [1]. Unlabeled fumaric acid lacks this critical mass difference, making it impossible to distinguish from the endogenous analyte in a mass spectrometer, thus failing the core principle of IDMS [2]. While 13C-labeled fumaric acid offers a different isotopic signature, it does not provide the same combination of mass shift (+2 Da) and high isotopic purity (≥98 atom % D) that is characteristic of the -d2 variant, which is essential for specific multiplexed assays and avoids potential interference with naturally abundant 13C isotopes .

Key Advantages of 2-Butenedioic Acid-d2


Mass Shift Advantage in MS Resolution

The incorporation of two deuterium atoms in 2-Butenedioic acid-d2 yields a distinct mass shift of M+2 compared to the unlabeled fumaric acid (M) . This mass difference is critical for quantitative mass spectrometry, as it allows for the complete chromatographic and spectrometric resolution of the internal standard signal from the endogenous analyte signal, a requirement that unlabeled fumaric acid cannot fulfill [1]. In contrast, the cis-isomer, maleic acid, differs in physical properties and mass, but is chemically distinct and not a valid internal standard for fumaric acid quantification.

Quantitative Metabolomics LC-MS/MS Internal Standard Isotope Dilution

High Isotopic Purity for Clean Signal

Commercially available 2-Butenedioic acid-d2 is specified with a high isotopic purity of ≥98 atom % D, as certified by major suppliers [1]. This specification is quantitatively superior to the isotopic purity of naturally occurring fumaric acid, which has a deuterium abundance of only ~0.0156 atom % D. While some 13C-labeled analogs (e.g., fumaric acid-13C4) may have similarly high isotopic purity [2], the -d2 variant provides a specific +2 Da shift without altering the carbon backbone, which can be preferable for certain MS/MS fragmentation studies.

Method Validation Isotopic Purity LC-MS Quantitative Analysis

Stability Against Hydrogen Exchange

The deuterium atoms in 2-Butenedioic acid-d2 are located on the alkene carbons, a position known to be stable against hydrogen-deuterium exchange under typical sample preparation and analytical conditions [1]. This stability is crucial for maintaining the +2 Da mass shift and the compound's function as a reliable internal standard. In contrast, labels on carboxylic acid protons would rapidly exchange with protic solvents, rendering such an isotopologue useless for quantification. This stability profile is shared with other vinylic-deuterated compounds and is a key reason why this specific labeling pattern is preferred for dicarboxylic acid analysis.

Method Robustness Isotope Exchange GC-MS Sample Preparation

Key Applications of 2-Butenedioic Acid-d2


Quantifying Fumarate in Biological Samples

Employ 2-Butenedioic acid-d2 as the internal standard in a validated LC-MS/MS method for the accurate quantification of fumarate levels in plasma, urine, or cell lysates. Its +2 Da mass shift and high isotopic purity enable precise compensation for ion suppression or enhancement, meeting the rigorous demands of clinical metabolomics and pharmacokinetic studies.

Metabolic Flux Analysis in TCA Cycle Studies

Use 2-Butenedioic acid-d2 as a tracer to investigate the kinetics of the TCA cycle in cultured cells or organoids. Its stability against hydrogen exchange ensures that the observed mass isotopomer distribution of downstream metabolites like malate and aspartate accurately reflects enzymatic activity, providing reliable data for metabolic modeling.

Internal Standard for Quantitative NMR

Utilize 2-Butenedioic acid-d2 as an internal standard in qNMR experiments. Its distinct signal, free from interference with the analyte's 1H NMR spectrum, allows for direct and accurate quantification of fumaric acid and other organic acids in complex mixtures, offering an orthogonal method to LC-MS for method validation .

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